1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves several steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the functional groups. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core through a series of condensation and cyclization reactions. The introduction of the butyl, hydroxyphenyl, sulfanyl, and trifluoromethyl groups is achieved through various substitution and addition reactions under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The trifluoromethyl group can undergo nucleophilic addition reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-butyl-7-(4-hydroxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyridine core and exhibit similar biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share structural similarities and are used in similar applications.
Properties
Molecular Formula |
C18H16F3N3O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-butyl-7-(4-hydroxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F3N3O2S/c1-2-3-8-24-15-14(16(26)23-17(24)27)12(18(19,20)21)9-13(22-15)10-4-6-11(25)7-5-10/h4-7,9,25H,2-3,8H2,1H3,(H,23,26,27) |
InChI Key |
VUCZGORRESXYLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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